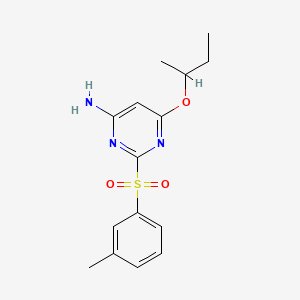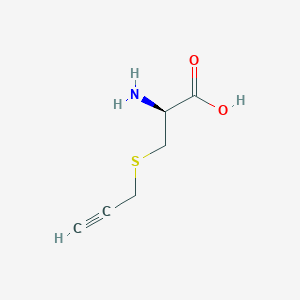
(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(Prop-2-yn-1-yl)-D-cysteine: is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a prop-2-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(Prop-2-yn-1-yl)-D-cysteine typically involves the alkylation of D-cysteine with propargyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
D-cysteine+propargyl bromide→S-(Prop-2-yn-1-yl)-D-cysteine+HBr
Industrial Production Methods: While specific industrial production methods for S-(Prop-2-yn-1-yl)-D-cysteine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: S-(Prop-2-yn-1-yl)-D-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triple bond in the prop-2-yn-1-yl group can be reduced to form alkenes or alkanes.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.
Substitution: Alkyl halides or acyl halides can be used as electrophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: S-(Prop-2-yn-1-yl)-D-cysteine is used as a building block in organic synthesis
Biology: In biological research, S-(Prop-2-yn-1-yl)-D-cysteine can be used to study the effects of propargyl groups on protein function and enzyme activity. It can also serve as a probe to investigate the role of cysteine residues in proteins.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. The propargyl group can interact with active sites of enzymes, leading to the development of novel therapeutic agents.
Industry: In the industrial sector, S-(Prop-2-yn-1-yl)-D-cysteine can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it a valuable intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of S-(Prop-2-yn-1-yl)-D-cysteine involves its interaction with biological molecules, particularly proteins and enzymes. The propargyl group can form covalent bonds with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes. This can lead to the inhibition of enzyme activity by blocking the catalytic function. The molecular targets and pathways involved depend on the specific enzyme or protein being studied.
Comparaison Avec Des Composés Similaires
S-(Prop-2-yn-1-yl)-L-cysteine: The L-enantiomer of the compound, which may have different biological activities due to its stereochemistry.
S-(Prop-2-yn-1-yl)-cysteine: The racemic mixture of both D- and L-enantiomers.
S-(Prop-2-yn-1-yl)-homocysteine: A homologous compound with an additional methylene group in the side chain.
Uniqueness: S-(Prop-2-yn-1-yl)-D-cysteine is unique due to its specific stereochemistry and the presence of the propargyl group. This combination of features allows for specific interactions with biological molecules and unique reactivity in chemical synthesis, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
906365-65-9 |
|---|---|
Formule moléculaire |
C6H9NO2S |
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
(2S)-2-amino-3-prop-2-ynylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H9NO2S/c1-2-3-10-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m1/s1 |
Clé InChI |
JAKVEOCMEMGHGB-RXMQYKEDSA-N |
SMILES isomérique |
C#CCSC[C@H](C(=O)O)N |
SMILES canonique |
C#CCSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


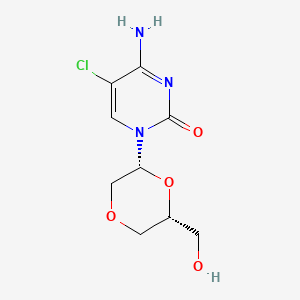

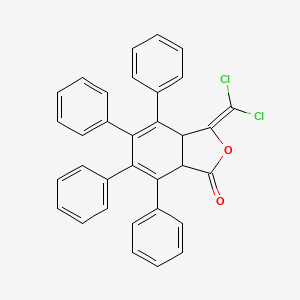
![6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12920429.png)
![N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920435.png)

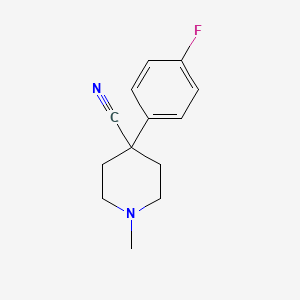

![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl-](/img/structure/B12920457.png)

![3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione](/img/structure/B12920470.png)
![Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)-](/img/structure/B12920483.png)
![2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B12920487.png)
